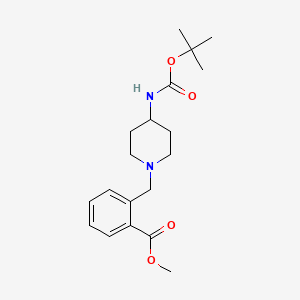
2-(4-(Tert-butoxicarbonilamino)piperidin-1-il)metilbenzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is a complex organic compound that belongs to the class of benzoates It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonylamino group and a methylbenzoate moiety
Aplicaciones Científicas De Investigación
Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its potential bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-bromomethyl-benzoic acid methyl ester with piperidin-4-yl-carbamic acid tert-butyl ester in the presence of potassium carbonate. The reaction is carried out in acetonitrile at 80°C for 5 hours. The product is then purified using silica gel column chromatography with a gradient of dichloromethane and methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromomethyl group.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Potassium Carbonate: Used as a base in substitution reactions.
Acetonitrile: Common solvent for reactions involving this compound.
Silica Gel: Used for purification through column chromatography.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid.
Mecanismo De Acción
The mechanism of action of Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring and tert-butoxycarbonylamino group are likely involved in binding interactions, while the methylbenzoate moiety may influence the compound’s overall bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate: A closely related compound with similar structural features.
Benzyl 4-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate: Another similar compound with a benzyl group instead of a methyl group.
Uniqueness
Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate is unique due to its specific substitution pattern on the benzoate ring and the presence of the tert-butoxycarbonylamino group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
methyl 2-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-15-9-11-21(12-10-15)13-14-7-5-6-8-16(14)17(22)24-4/h5-8,15H,9-13H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYKFZUSEWADPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














